Home > Products > Screening Compounds P108982 > Monodesmethyl sumatriptan
Monodesmethyl sumatriptan - 88919-51-1

Monodesmethyl sumatriptan

Catalog Number: EVT-387862
CAS Number: 88919-51-1
Molecular Formula: C13H19N3O2S
Molecular Weight: 281.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monodesmethyl sumatriptan is a significant metabolite of sumatriptan, a medication primarily used for the acute treatment of migraine headaches and cluster headaches. As a serotonin receptor agonist, it operates primarily on the 5-HT_1B and 5-HT_1D receptors, which play crucial roles in vasoconstriction and the modulation of neurotransmitter release. Monodesmethyl sumatriptan retains some pharmacological activity, although it is less potent than its parent compound, sumatriptan.

Source

Monodesmethyl sumatriptan is derived from the metabolism of sumatriptan, which was first introduced in 1991 and subsequently became a widely prescribed medication for migraines. The compound is synthesized in the body through the action of monoamine oxidase A, which catalyzes the demethylation of sumatriptan to form monodesmethyl sumatriptan.

Classification

Monodesmethyl sumatriptan can be classified as follows:

  • Type: Small molecule
  • Drug Class: Serotonin receptor agonists
  • Indications: Primarily related to migraine treatment, though its clinical significance as a standalone agent is limited.
Synthesis Analysis

Methods

The synthesis of monodesmethyl sumatriptan occurs naturally through metabolic processes rather than synthetic chemistry in a laboratory setting. The primary method involves:

  • Enzymatic Demethylation: This process is facilitated by monoamine oxidase A, which acts on sumatriptan to remove a methyl group, resulting in monodesmethyl sumatriptan.

Technical Details

The conversion from sumatriptan to monodesmethyl sumatriptan can be summarized in the following reaction:

SumatriptanMonoamine Oxidase AMonodesmethyl Sumatriptan+Formaldehyde\text{Sumatriptan}\xrightarrow{\text{Monoamine Oxidase A}}\text{Monodesmethyl Sumatriptan}+\text{Formaldehyde}

This reaction plays a crucial role in the pharmacokinetics of sumatriptan, as it affects the drug's efficacy and duration of action.

Molecular Structure Analysis

Structure

Monodesmethyl sumatriptan has a molecular formula of C13_{13}H19_{19}N3_3O2_2S. Its structure can be represented as follows:

  • Chemical Structure: The compound features an indole core similar to that of sumatriptan but lacks one methyl group on the nitrogen atom.

Data

  • Molar Mass: 271.37 g/mol
  • 3D Structure: Available in various chemical databases for visualization and modeling.
Chemical Reactions Analysis

Reactions

Technical Details

The primary reaction involving monodesmethyl sumatriptan includes:

  • Conjugation with Glucuronic Acid: This step enhances water solubility for renal excretion.
Mechanism of Action

Monodesmethyl sumatriptan functions primarily as an agonist at serotonin receptors, similar to its parent compound. Its mechanism can be described as follows:

  1. Receptor Binding: Monodesmethyl sumatriptan binds to 5-HT_1B and 5-HT_1D receptors.
  2. Vasoconstriction: Activation of these receptors leads to vasoconstriction of cranial blood vessels.
  3. Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP), which are implicated in migraine pathophysiology.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and methanol; poorly soluble in organic solvents.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The stability may vary with pH; optimal conditions are usually neutral to slightly acidic.

Relevant data regarding its pharmacokinetics include:

  • Half-life: Approximately 2 hours after administration.
  • Bioavailability: Lower compared to parent compound due to first-pass metabolism.
Applications

Monodesmethyl sumatriptan is primarily studied within the context of pharmacokinetics and drug metabolism rather than used clinically on its own. Its applications include:

  • Research: Understanding the metabolic pathways of triptans and their pharmacological effects.
  • Drug Development: Investigating potential modifications or derivatives that may enhance efficacy or reduce side effects compared to traditional triptans.
Introduction to Monodesmethyl Sumatriptan in Pharmacological Context

Role as a Primary Metabolite of Sumatriptan in Migraine Therapeutics

The formation of MDS occurs predominantly via hepatic metabolism catalyzed by the enzyme monoamine oxidase A (MAO-A). This process involves the oxidative N-demethylation of the dimethylaminoethyl side chain at the 5-position of the indole ring, resulting in the loss of one methyl group (-CH3) [2] [8]. As sumatriptan undergoes significant first-pass metabolism (oral bioavailability ~15%), MDS constitutes a substantial fraction of the circulating compounds detected in plasma post-administration, alongside the inactive indole acetic acid metabolite [1] [9]. Pharmacokinetic studies indicate that while MDS reaches lower peak plasma concentrations (Cmax) compared to the parent sumatriptan, its formation and persistence contribute to the overall pharmacodynamic activity profile over time [2] [8].

MDS exhibits pharmacological activity at serotonin receptors central to migraine relief, specifically acting as an agonist at the 5-HT1B and 5-HT1D subtypes [1] [4]. However, receptor binding studies demonstrate that its potency is reduced compared to the parent sumatriptan. This diminished affinity translates into a lower contribution to the primary therapeutic effects—cranial vasoconstriction, inhibition of trigeminal nerve activation, and blockade of vasoactive neuropeptide release (e.g., CGRP and substance P) [1] [7] [8]. Consequently, while MDS is bioactive, sumatriptan itself remains the principal driver of clinical efficacy in aborting acute migraine attacks. The metabolite's role is considered supportive rather than dominant in mediating therapeutic outcomes [8]. Analytical detection and quantification of MDS in plasma and urine serve as valuable metabolic biomarkers for assessing sumatriptan exposure and patient adherence in clinical settings and research studies [9].

Table 2: Pharmacological Profile Comparison: Sumatriptan vs. Monodesmethyl Sumatriptan

Pharmacological AspectSumatriptanMonodesmethyl SumatriptanClinical/Functional Implication
Primary Target AffinityHigh affinity 5-HT1B, 5-HT1D, 5-HT1F [1]Moderate affinity 5-HT1B/1DSumatriptan is primary therapeutic agent [1] [8]
Ki (nM) for 5-HT1B0.5–62 [1]Significantly higher (Lower affinity)Reduced receptor occupancy by metabolite
Ki (nM) for 5-HT1D0.5–30 [1]Significantly higher (Lower affinity)Reduced receptor occupancy by metabolite
Vasoconstrictive ActivityPotentModerateMajor contribution from parent drug [1]
CGRP Release InhibitionPotent (Primary mechanism) [1] [4]ModerateKey mechanism for migraine relief dominated by parent
Neurogenic Inflammation SuppressionPotentModerateReduced contribution from metabolite

Structural Relationship to Parent Compound and Triptan Class

MDS shares the core tryptamine-derived structure characteristic of the triptan class: an indole ring system linked to a substituted ethylamine side chain [1] [4]. The defining structural alteration in MDS is the demethylation of the tertiary amine group in sumatriptan's side chain, converting the -N(CH3)2 moiety to -NH(CH3), resulting in a secondary amine [8]. This modification occurs at the 5-N position of the dimethylaminoethyl substituent attached to the indole ring's 3-position. Crucially, the methanesulfonamide group (-SO2NHCH3) attached to the indole's 5-position, essential for 5-HT1B/1D receptor recognition and binding within the triptan class, remains intact in MDS [1] [4] [7].

The removal of one methyl group significantly influences the molecule's physicochemical properties. The conversion from a tertiary to a secondary amine reduces the compound's lipophilicity (log P), potentially affecting its distribution across biological membranes, including the blood-brain barrier (BBB) [1] [8]. While sumatriptan itself has limited but detectable BBB penetration, the impact of demethylation on MDS penetration is less documented but likely similar or slightly reduced. More importantly, the structural change directly impacts receptor interaction dynamics. The dimethylamino group in sumatriptan optimizes interactions within the orthosteric binding site of the 5-HT1B and 5-HT1D receptors. Demethylation alters the electronic charge distribution, steric bulk, and hydrogen-bonding capacity of the amine functionality, leading to the observed decrease in binding affinity (higher Ki values) and functional agonism compared to sumatriptan [1] [4] [8]. This structure-activity relationship (SAR) underscores the precision required in the structure of the amine side chain for optimal triptan efficacy. The retention of the indole-methanesulfonamide scaffold in MDS maintains its ability to bind and activate the target receptors, albeit less potently, solidifying its classification within the triptan pharmacological family despite its metabolic origin [4] [7].

Table 3: Structural Analysis: Sumatriptan vs. Monodesmethyl Sumatriptan

Structural FeatureSumatriptanMonodesmethyl SumatriptanConsequence of Demethylation
Core Scaffold3-(2-Dimethylaminoethyl)-1H-indole-5-yl3-(2-Methylaminoethyl)-1H-indole-5-ylRetains triptan class identity [1] [4]
Amine Group at Side ChainTertiary amine (-N(CH3)2)Secondary amine (-NHCH3)Reduced steric bulk & altered charge distribution [8]
Methanesulfonamide Group-SO2NHCH3 at Indole 5-position (Retained)-SO2NHCH3 at Indole 5-position (Retained)Critical for receptor binding; unaffected [4] [7]
Lipophilicity (Estimated)HigherLowerPotentially reduced membrane permeability
Hydrogen Bonding CapacityAcceptor (Tertiary N)Donor & Acceptor (Secondary N-H)Altered interaction with receptor residues [8]
Key Receptor InteractionOptimal fit in 5-HT1B/1D binding pocketSuboptimal fit due to reduced bulk/charge changeLower binding affinity (Higher Ki) [1] [4]

Properties

CAS Number

88919-51-1

Product Name

Monodesmethyl sumatriptan

IUPAC Name

N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

InChI

InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3

InChI Key

YDTVAJYBEHCVJY-UHFFFAOYSA-N

SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.